molecular formula C3H2BrClN2 B2800230 4-Bromo-3-chloro-1H-pyrazole CAS No. 27258-18-0

4-Bromo-3-chloro-1H-pyrazole

Cat. No.: B2800230
CAS No.: 27258-18-0
M. Wt: 181.42
InChI Key: LASSLNHDRZFHLG-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-1H-pyrazole is a heteroaryl halide and a derivative of pyrazole. Pyrazoles are a class of N-heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms. These compounds are known for their versatility and applicability in various fields, including organic synthesis, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-1H-pyrazole typically involves the halogenation of pyrazole derivatives. One common method is the bromination and chlorination of pyrazole using reagents such as bromine and chlorine in the presence of catalysts like palladium . The reaction conditions often include moderate temperatures and the use of solvents like acetonitrile or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.

    Cycloaddition Reactions: It can undergo cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-chloro-1H-pyrazole is unique due to the presence of both bromine and chlorine atoms on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. This dual halogenation allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

4-bromo-5-chloro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrClN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASSLNHDRZFHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27258-18-0
Record name 4-bromo-3-chloro-1H-pyrazole
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